molecular formula C10H16N4 B7576161 N-methyl-1-(2-pyrrolidin-1-ylpyrimidin-5-yl)methanamine

N-methyl-1-(2-pyrrolidin-1-ylpyrimidin-5-yl)methanamine

Cat. No.: B7576161
M. Wt: 192.26 g/mol
InChI Key: FVLYAUBTELUMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1-(2-pyrrolidin-1-ylpyrimidin-5-yl)methanamine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(2-pyrrolidin-1-ylpyrimidin-5-yl)methanamine typically involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with pyrrolidine in the presence of trifluoroacetic acid . This method allows for the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of the compound in a single step.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(2-pyrrolidin-1-ylpyrimidin-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the pyrimidine or pyrrolidine rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like toluene or ethyl acetate .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

N-methyl-1-(2-pyrrolidin-1-ylpyrimidin-5-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-1-(2-pyrrolidin-1-ylpyrimidin-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrimidine rings allow the compound to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and pyrimidine derivatives, such as:

  • N-methyl-1-(pyridin-2-yl)methanamine
  • 2-(pyrrolidin-1-yl)pyrimidine
  • N-methyl-2-pyrrolidone

Uniqueness

N-methyl-1-(2-pyrrolidin-1-ylpyrimidin-5-yl)methanamine is unique due to the specific combination of the pyrrolidine and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-methyl-1-(2-pyrrolidin-1-ylpyrimidin-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-11-6-9-7-12-10(13-8-9)14-4-2-3-5-14/h7-8,11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLYAUBTELUMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(N=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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